Cas no 22965-12-4 (Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate)

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate is a dibenzazepine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a fused tricyclic core, offering a versatile scaffold for further functionalization. The ester group at the 4-position enhances reactivity, making it a useful intermediate for amidation or reduction reactions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its rigid aromatic framework may contribute to binding affinity in medicinal chemistry research, particularly for central nervous system targets. The product's synthetic utility lies in its balanced lipophilicity and moderate polarity, which can be tailored for specific applications. High-purity grades are available for research purposes, ensuring reproducibility in experimental work.
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate structure
22965-12-4 structure
商品名:Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
CAS番号:22965-12-4
MF:C16H15NO2
メガワット:253.295804262161
MDL:MFCD00229515
CID:4786666
PubChem ID:59966700

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
    • methyl 6,11-dihydro-5H-benzo[b][1]benzazepine-1-carboxylate
    • D94223
    • SCHEMBL23143494
    • 22965-12-4
    • AS-77709
    • Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
    • MDL: MFCD00229515
    • インチ: 1S/C16H15NO2/c1-19-16(18)13-7-4-6-12-10-9-11-5-2-3-8-14(11)17-15(12)13/h2-8,17H,9-10H2,1H3
    • InChIKey: KYPIWWNLKNXWIY-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CC=CC2=C1NC1C=CC=CC=1CC2)=O

計算された属性

  • せいみつぶんしりょう: 253.110278721g/mol
  • どういたいしつりょう: 253.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 38.3

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D755394-250mg
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
22965-12-4 95%
250mg
$190 2024-06-05
Aaron
AR01FTWI-1g
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
22965-12-4 95%
1g
$744.00 2025-02-10
A2B Chem LLC
AY17110-1g
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
22965-12-4 95%
1g
$491.00 2024-04-20
1PlusChem
1P01FTO6-250mg
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
22965-12-4 95%
250mg
$199.00 2024-05-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M908731-1g
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
22965-12-4 95%
1g
¥4,320.00 2022-01-10
Aaron
AR01FTWI-100mg
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
22965-12-4 95%
100mg
$213.00 2025-02-10
1PlusChem
1P01FTO6-1g
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
22965-12-4 95%
1g
$443.00 2024-05-24
eNovation Chemicals LLC
D755394-1g
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
22965-12-4 95%
1g
$430 2025-02-20
eNovation Chemicals LLC
D755394-100mg
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
22965-12-4 95%
100mg
$150 2025-03-03
eNovation Chemicals LLC
D755394-250mg
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
22965-12-4 95%
250mg
$190 2025-03-03

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate 関連文献

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylateに関する追加情報

Comprehensive Overview of Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate (CAS No. 22965-12-4)

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate (CAS No. 22965-12-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name or CAS number, belongs to the dibenzoazepine class, a structural motif prevalent in bioactive molecules. Its unique dibenzo[b,f]azepine core and ester functional group make it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

The growing interest in Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate is driven by its potential applications in drug discovery. Researchers are exploring its role as a precursor for central nervous system (CNS) agents, given the structural similarity to known psychotropic compounds. However, unlike controlled substances, this derivative is studied for its non-addictive properties and metabolic stability, aligning with the demand for safer alternatives in medicinal chemistry.

From a synthetic perspective, the esterification of the dibenzoazepine scaffold enhances the compound's solubility and reactivity, facilitating further derivatization. This feature is critical for optimizing drug-like properties, a recurring theme in modern pharmaceutical R&D. The compound's CAS No. 22965-12-4 is frequently searched in chemical databases, reflecting its utility in high-throughput screening and structure-activity relationship (SAR) studies.

Environmental and regulatory considerations are also pivotal. Unlike hazardous substances, Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate is handled under standard laboratory protocols. Its stability under ambient conditions makes it a practical choice for industrial-scale synthesis, addressing the need for green chemistry and sustainable manufacturing—a hot topic in 2024.

Analytical characterization of this compound involves advanced techniques such as NMR spectroscopy, HPLC, and mass spectrometry, ensuring purity and reproducibility. These methods are frequently discussed in online forums and academic circles, highlighting the intersection of analytical chemistry and material science.

In summary, Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate (CAS No. 22965-12-4) exemplifies innovation in organic synthesis, with broad implications for drug development and chemical engineering. Its balanced properties and versatility position it as a key player in next-generation research, resonating with trends like precision medicine and AI-driven molecular design.

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